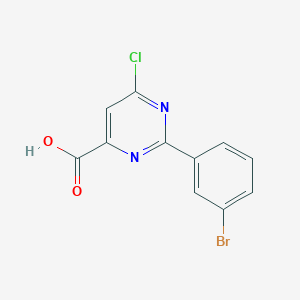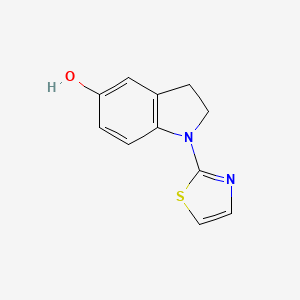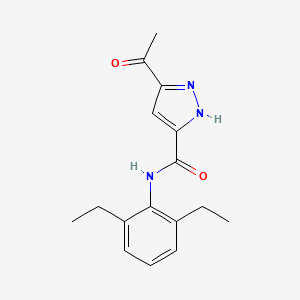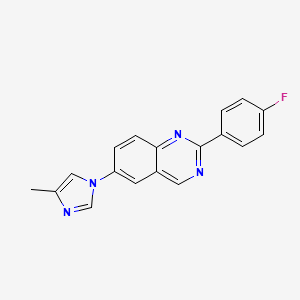![molecular formula C11H24N2O2 B13872688 tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminoethyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylpropylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amino group .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It may be used in the synthesis of pharmaceuticals that target specific biological pathways .
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that require specific chemical properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form stable bonds with various substrates, allowing for controlled reactions. The aminoethyl chain provides flexibility and reactivity, enabling the compound to participate in a wide range of chemical processes .
Comparación Con Compuestos Similares
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-methylaminoethyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
Comparison: tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate is unique due to its specific structure, which includes a 2-methylpropylamino group. This structural feature provides distinct reactivity and properties compared to similar compounds. For example, the presence of the 2-methylpropyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C11H24N2O2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)8-12-6-7-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |
Clave InChI |
KDUVCUPPTBXJBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)










